2-Bromo-3-chloro-5-fluoropyridin-4-ol
Description
Data Table 1: Tautomeric and Protonation Properties
| Property | Enol Form | Keto Form |
|---|---|---|
| Dominant pH Range | Neutral to acidic | Neutral to basic |
| Stabilizing Factors | Hydrogen bonding | Resonance conjugation |
| Reactivity | Electrophilic aromatic substitution | Nucleophilic carbonyl addition |
Properties
IUPAC Name |
2-bromo-3-chloro-5-fluoro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFNO/c6-5-3(7)4(10)2(8)1-9-5/h1H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALIASMLNRBJEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=C(N1)Br)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-5-fluoropyridin-4-ol typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine rings using reagents such as bromine, chlorine, and fluorine sources under controlled conditions. For example, the fluorination of pyridine can be achieved using complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) . The bromination and chlorination steps can be carried out using bromine and chlorine gas or their respective halogenating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For instance, palladium-catalyzed coupling reactions, such as Suzuki coupling, are often employed to introduce specific halogen atoms onto the pyridine ring .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-5-fluoropyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Negishi couplings, are commonly used to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the pyridine ring or the attached halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Suzuki Coupling: Boronic acids or esters in the presence of palladium catalysts and bases like potassium phosphate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid can yield 5-fluoro-2-phenylpyridine .
Scientific Research Applications
2-Bromo-3-chloro-5-fluoropyridin-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a building block for drug discovery.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of medicinal compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-5-fluoropyridin-4-ol depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The halogen atoms can enhance the compound’s binding affinity and specificity towards these targets, thereby modulating biological pathways. For instance, fluorine atoms are known to increase the metabolic stability and lipophilicity of compounds, which can improve their pharmacokinetic properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 2-Bromo-3-chloro-5-fluoropyridin-4-ol with structurally related pyridine derivatives, focusing on substituent positions, molecular properties, and inferred reactivity:
Key Observations from Comparative Analysis
Hydroxyl Group Position: The hydroxyl group at position 4 in the target compound distinguishes it from analogues like 2-Chloro-3-bromo-5-hydroxypyridine (hydroxyl at 5) and 2-Amino-5-bromo-4-fluoropyridin-3-ol (hydroxyl at 3) . Position 4 hydroxylation increases acidity (pKa ~8–9) compared to position 3 or 5, favoring deprotonation in aqueous environments.
Halogenation Patterns: The combination of bromine (electron-withdrawing) at position 2 and chlorine (moderately electron-withdrawing) at position 3 creates a synergistic electronic effect, activating the pyridine ring for nucleophilic substitution at position 4 or 6 . Fluorine at position 5 enhances metabolic stability compared to non-fluorinated analogues like 5-Bromo-2-chloropyridin-3-ol .
Functional Group Variations: Methoxy or amino substituents (e.g., 2-Bromo-5-iodo-3-methoxypyridin-4-ol and 2-Amino-5-bromo-4-fluoropyridin-3-ol ) alter reactivity profiles. Methoxy groups reduce electrophilicity, whereas amino groups enable coupling reactions.
Fluorinated Derivatives :
- Compounds like 6-Bromo-4-(difluoromethyl)-5-(trifluoromethyl)pyridin-2-ol exhibit enhanced lipophilicity and resistance to oxidation due to multiple fluorine atoms, but their steric bulk may limit synthetic utility compared to the target compound.
Q & A
Q. What are the optimal synthetic routes for 2-bromo-3-chloro-5-fluoropyridin-4-ol, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves halogenation and hydroxylation of pyridine precursors. For example, bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C), while chlorination may require sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane. Fluorination at the 5-position often employs DAST (diethylaminosulfur trifluoride) or Selectfluor reagents. To optimize yields:
- Use inert atmospheres (Ar/N₂) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC.
- Adjust stoichiometry (e.g., 1.2 equivalents of halogenating agents) to ensure complete substitution.
Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Verify substitution patterns (e.g., downfield shifts for electronegative substituents like Cl and F).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) with <2 ppm error.
- X-ray Diffraction : Resolve crystal structure to confirm regiochemistry (as demonstrated for related fluoropyridines in Acta Crystallographica studies) .
- Elemental Analysis : Ensure ≤0.4% deviation for C, H, N, and halogens.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Follow hazard mitigation strategies for halogenated pyridines:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- Waste Disposal : Segregate halogenated waste in labeled containers for incineration .
Advanced Research Questions
Q. How can computational methods (e.g., DFT calculations) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations can model electronic effects:
- Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., bromine at C2 is prone to Suzuki-Miyaura coupling).
- Analyze HOMO-LUMO gaps to predict stability under catalytic conditions (Pd(PPh₃)₄, Na₂CO₃).
- Validate predictions experimentally by comparing coupling efficiencies with aryl boronic acids under varying temperatures (80–120°C) .
Q. What strategies resolve contradictions in reported biological activities of halogenated pyridinols?
- Methodological Answer : Address discrepancies through systematic SAR studies:
- Varied Substituent Libraries : Synthesize analogs (e.g., replacing Br with I or F with CF₃) and test against target enzymes (e.g., kinases).
- Bioassay Reproducibility : Use standardized protocols (e.g., IC₅₀ measurements in triplicate with positive controls).
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 743255) to identify outliers .
Q. How does the steric and electronic interplay of substituents influence the compound’s agrochemical potential?
- Methodological Answer : Conduct comparative studies:
- Steric Effects : Compare herbicidal activity of 2-Br-3-Cl-5-F-pyridin-4-ol with its 2-Cl-3-Br analog.
- Electronic Effects : Measure logP values to assess lipophilicity (critical for foliar absorption).
- Field Trials : Evaluate photostability under UV light (λ = 254 nm) and soil half-life (t₁/₂) in loamy substrates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
